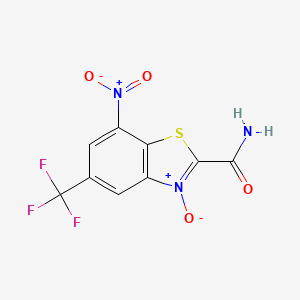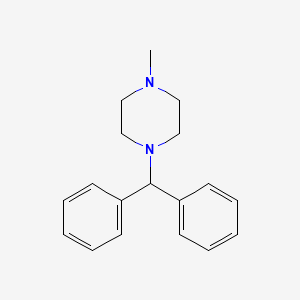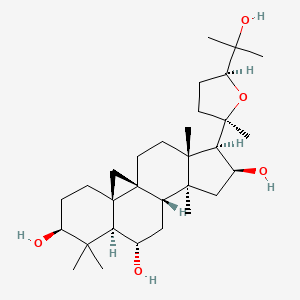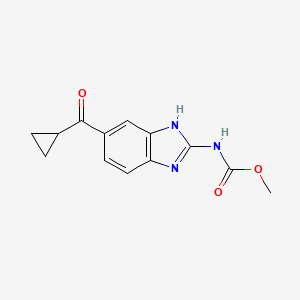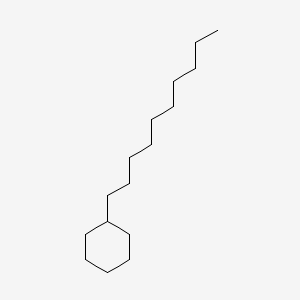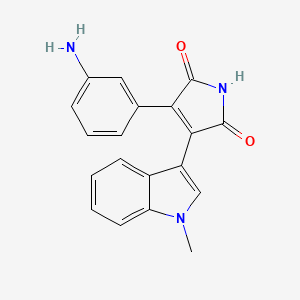
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
説明
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione is a compound of interest due to its potential applications in biomedical research. It is a member of the pyrrole class of compounds, which are compounds composed of a five-membered ring with one nitrogen atom and four carbon atoms. This compound has been widely studied due to its potential uses in drug design, drug delivery, and biological activity.
科学的研究の応用
CP21R7: Scientific Research Applications
GSK3β Inhibition: CP21R7 is recognized as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This kinase is involved in numerous cellular processes, including cell signaling, gene transcription, and cell cycle progression. By inhibiting GSK-3β, CP21R7 can influence these pathways, potentially leading to therapeutic applications in diseases where GSK-3β is dysregulated .
Stem Cell Activation: Research indicates that CP21R7 can activate stem cells before inducing their differentiation into endothelial and smooth muscle cells. This application is crucial for regenerative medicine and tissue engineering, where controlled stem cell differentiation is necessary .
3. Mesodermal Commitment of Pluripotent Stem Cells CP21R7, in combination with BMP4, can commit human pluripotent stem cells to a mesodermal fate. This is significant for developmental biology studies and could have implications for creating specific cell types for therapy .
Neurodegenerative Diseases: Given the role of GSK-3β in neuronal cell function, CP21R7’s inhibition of this kinase may offer a research avenue for treating neurodegenerative diseases like Alzheimer’s, where GSK-3β activity is implicated in disease progression.
Cancer Research: GSK-3β plays a role in cell cycle regulation and apoptosis. CP21R7’s ability to inhibit GSK-3β may provide insights into cancer cell proliferation and survival, offering potential pathways for cancer treatment research.
Diabetes Treatment: GSK-3β inhibitors like CP21R7 are being studied for their potential in treating diabetes, as they may affect glucose metabolism and insulin sensitivity.
Cardiovascular Diseases: The role of CP21R7 in stem cell differentiation to endothelial cells suggests potential applications in studying and treating cardiovascular diseases.
Drug Development: CP21R7’s selective inhibition profile makes it a valuable tool for drug development, helping researchers understand the precise role of GSK-3β in various diseases and develop targeted therapies.
APExBIO - CP21R7 APExBIO - CP21R7 , GSK3β inhibitor Cayman Chemical - CP21R7
特性
IUPAC Name |
3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAEYDIDMGJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


